

4,7-phenanthroline CAS number and molecular structure

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Compound of Interest

Compound Name: 4,7-Phenanthroline

Cat. No.: B189438

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An In-depth Technical Guide to 4,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

4,7-Phenanthroline is a heterocyclic aromatic organic compound, a derivative of phenanthroline. It is a bidentate ligand widely used in coordination chemistry, analytical chemistry, and is of growing interest in the field of drug development due to its ability to form stable complexes with various metal ions and interact with biological macromolecules.^[1]

Molecular Structure and Identifiers

The foundational attributes of **4,7-phenanthroline** are summarized below, providing key identifiers and structural information.

Property	Value	Reference
CAS Number	230-07-9	[2][3][4][5][6]
Molecular Formula	C ₁₂ H ₈ N ₂	[2][3][4][5][6]
Molecular Weight	180.21 g/mol	[1][2][3][6][7]
IUPAC Name	4,7-phenanthroline	[4]
SMILES	<chem>c1cnc2ccc3ncccc3c2c1</chem>	[3][5]
InChI	InChI=1S/C12H8N2/c1-3-9-10-4-2-8-14-12(10)6-5-11(9)13-7-1/h1-8H	[3][5][6]
InChIKey	DATYUTWESAKQQM-UHFFFAOYSA-N	[3][5][6][7]

Physicochemical Properties

Key physicochemical data for **4,7-phenanthroline** are presented in the following table, which is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Appearance	White to yellow to orange powder/crystal	[1][5]
Melting Point	172-176 °C	[1][3]
Purity	>98.0% (HPLC)	[1][5]
Storage Temperature	Room Temperature	[1]

Synthesis and Derivatization

The synthesis of the **4,7-phenanthroline** scaffold can be achieved through various methods. One notable approach is the double Skraup synthesis utilizing 2-methoxyparaphenylenediamine. This reaction produces 5-methoxy-**4,7-phenanthroline**, which

can then be further reacted with concentrated sulfuric acid and fuming nitric acid to yield 4,7-phenanthroline-5,6-quinone.[7]

Derivatives of **4,7-phenanthroline** are also of significant interest. For instance, methyl-substituted **4,7-phenanthrolines** can be prepared via a three-component condensation of 6-aminoquinaldine with arylaldehydes and cyclic β -diketones.[8] Furthermore, 4,7-diamino-1,10-phenanthroline derivatives, which have shown potential as G-quadruplex stabilizing agents, can be synthesized from 4,7-dichloro-1,10-phenanthroline intermediates.[9][10]

Applications in Research and Drug Development

4,7-Phenanthroline and its derivatives are versatile compounds with a range of applications in scientific research and the development of new therapeutics.

- **Coordination Chemistry:** As a bidentate ligand, it readily forms stable complexes with a variety of metal ions, including ruthenium(II) and copper(II).[1][2][11][12] These metal complexes are instrumental in the study of metal coordination, catalysis, and the development of novel materials.[1]
- **Analytical Chemistry:** It is employed as a chelating agent in spectrophotometric methods for the determination of trace metals, offering high sensitivity and selectivity.[1] A related compound, 4,7-diphenyl-1,10-phenanthroline, is used in a spectrophotometric method for the determination of cefadroxil.[13][14]
- **Biochemistry and Drug Development:** **4,7-Phenanthroline** serves as a fluorescent probe in biological studies to investigate cellular processes and metal ion interactions.[1] Its ability to interact with DNA and other biomolecules makes it a valuable scaffold in drug design.[1] Specifically, derivatives have been designed to target and stabilize G-quadruplex DNA structures, which are implicated in cancer.[10] Some phenanthroline derivatives have shown cytotoxic effects against cancer cell lines.[15]

Experimental Protocols

Below are detailed methodologies for key experiments involving phenanthroline derivatives, providing a framework for their application in a laboratory setting.

Synthesis of a Copper(II)-4,7-Phenanthroline Complex

This protocol is adapted from the synthesis of copper(II) complexes with aromatic N-heterocycles.[12]

- **Preparation of Solutions:** Prepare a solution of 0.5 mmol of a Cu(II) salt (e.g., $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$) in 5.0 mL of ethanol. In a separate flask, dissolve an equimolar amount (0.5 mmol, 90.1 mg) of **4,7-phenanthroline** in 5.0 mL of ethanol.
- **Reaction:** Slowly add the copper(II) salt solution to the **4,7-phenanthroline** solution while stirring.
- **Incubation:** Continue stirring the reaction mixture at room temperature for 3-4 hours.
- **Crystallization:** Cool the resulting solution in a refrigerator to facilitate the crystallization of the complex.
- **Isolation:** Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.[16][17]

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 3×10^4 cells/mL and allow them to adhere overnight in a CO_2 incubator at 37°C .[16]
- **Compound Treatment:** Treat the cells with varying concentrations of the **4,7-phenanthroline** derivative or its metal complex for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[16]
- **MTT Addition:** After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C .[16]
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 560 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[17]

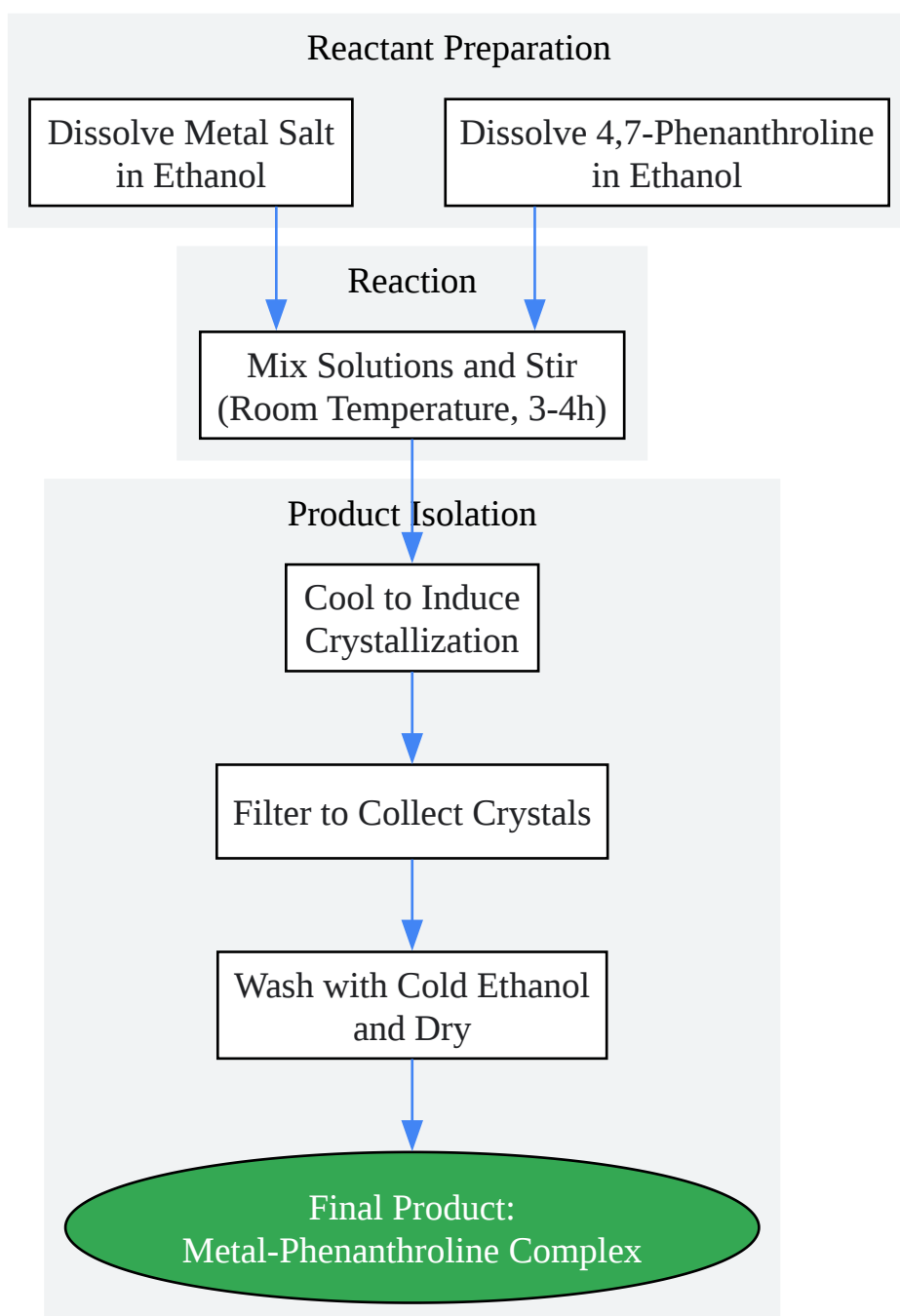
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular generation of ROS.[\[16\]](#)[\[17\]](#)

- **Cell Seeding and Treatment:** Seed cells in a 24-well plate and treat with the test compound as described for the MTT assay.[\[16\]](#)
- **Probe Loading:** After treatment, wash the cells with serum-free media and then incubate them with a 10 μ M DCFH-DA working solution in serum-free media for 30 minutes at 37°C in the dark.[\[16\]](#)[\[17\]](#)
- **Washing:** Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[\[16\]](#)
- **Fluorescence Measurement:** Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF).

Mandatory Visualizations

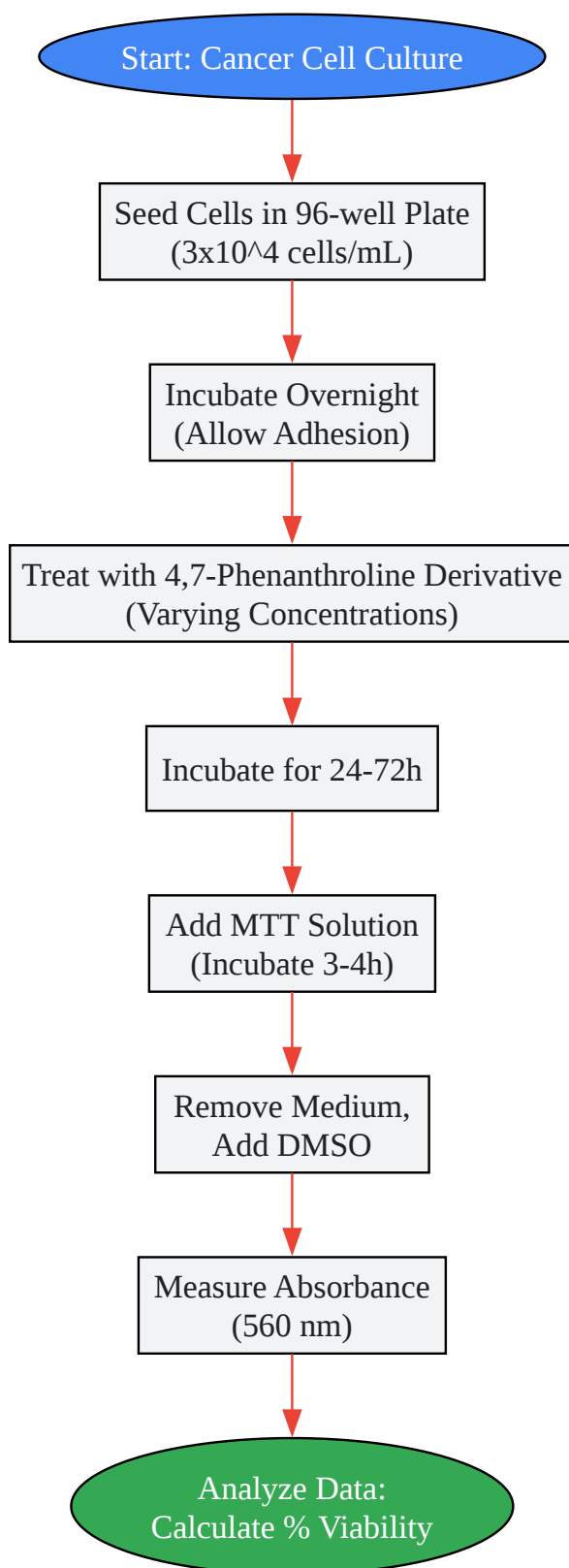
Logical Workflow for Synthesis of a Metal-Phenanthroline Complex



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Caption: Workflow for the synthesis of a metal-phenanthroline complex.

Experimental Workflow for Cellular Viability (MTT) Assay



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Caption: Step-by-step workflow for the MTT cell viability assay.

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